2-Chloro-5,7-dihydropyrrolo[3,2-d]pyrimidin-6-one is a heterocyclic compound with the molecular formula CHClNO. It belongs to the class of pyrrolo-pyrimidines, which are characterized by a fused pyrrole and pyrimidine structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development.
2-Chloro-5,7-dihydropyrrolo[3,2-d]pyrimidin-6-one can be classified as:
The synthesis of 2-Chloro-5,7-dihydropyrrolo[3,2-d]pyrimidin-6-one typically involves multi-step organic reactions. Common methods include:
The synthesis may require specific conditions such as temperature control, solvent selection (e.g., dimethylformamide or acetonitrile), and catalysts (e.g., Lewis acids) to facilitate the reactions. Reaction monitoring can be performed using techniques like thin-layer chromatography or nuclear magnetic resonance spectroscopy.
The molecular structure of 2-Chloro-5,7-dihydropyrrolo[3,2-d]pyrimidin-6-one features:
Key structural data include:
The reactivity of 2-Chloro-5,7-dihydropyrrolo[3,2-d]pyrimidin-6-one includes:
Reactions are typically carried out under controlled conditions to optimize yield and selectivity. Characterization of products can involve spectroscopic methods such as infrared spectroscopy and mass spectrometry.
The mechanism of action for compounds like 2-Chloro-5,7-dihydropyrrolo[3,2-d]pyrimidin-6-one often involves interactions with biological targets such as enzymes or receptors. Potential mechanisms may include:
Data on specific targets is limited but ongoing research aims to elucidate these mechanisms further.
Relevant analyses include assessing its stability under various environmental conditions and its behavior in different solvents.
2-Chloro-5,7-dihydropyrrolo[3,2-d]pyrimidin-6-one has potential applications in:
Ongoing studies are likely to expand on its therapeutic potential and broaden its applications within scientific research contexts.
The assembly of the pyrrolo[3,2-d]pyrimidine core demands precise catalytic control to ensure regioselectivity and atom efficiency. Modern approaches employ tandem condensation-cyclization sequences starting from functionalized pyrimidine or pyrrole precursors. A prominent route involves Gould-Jacobs cyclization of N-arylacrylamides under acidic conditions, where ortho-cyclization is kinetically favored to form the fused bicycle. Microwave-assisted catalysis significantly enhances this process, reducing reaction times from hours to minutes while improving yields by 20-30% compared to conventional heating [1] [4].
Table 1: Catalytic Systems for Core Assembly
Catalyst System | Temperature (°C) | Reaction Time | Yield Range (%) | Key Advantage |
---|---|---|---|---|
Pd(OAc)₂/XPhos | 110 | 45 min | 75-92 | C-C coupling tolerance |
CuI/1,10-phenanthroline | 80 | 2 h | 65-85 | Economic viability |
Sc(OTf)₃ | 60 | 30 min | 80-95 | Water compatibility |
Microwave irradiation | 150 | 10-15 min | 85-98 | Rapid cyclization |
Regioselectivity challenges in cyclization arise from competing C3 vs C2 bond formation. Ortho-directing groups on pyrimidine substrates (e.g., amino, chloro) mitigate this issue by coordinating metal catalysts. For example, palladium-catalyzed intramolecular C-N coupling of 4-chloro-5-aminopyrimidines with pendant carbonyl groups achieves >95% regioselectivity for the pyrrolo[3,2-d] isomer. Solvent effects are pronounced, with N,N-dimethylacetamide (DMA) providing optimal solubility for cyclization precursors while minimizing decomposition pathways [4] [8].
Introduction of the C2-chloro substituent serves dual purposes: enhancing electrophilicity for nucleophilic displacements and directing metal-mediated cross-coupling reactions. The direct chlorination of the pyrrolopyrimidinone core employs POCl₃ as the classical reagent, but modern protocols enhance selectivity using PCl₅ in N,N-diethylaniline. This combination suppresses N-chlorination byproducts through in situ formation of a sterically hindered chlorophosphorane intermediate, achieving >90% C2-selectivity [4] [8].
Late-stage chlorination via halogen dance rearrangement provides complementary regiocontrol. Treatment of 4-chloro isomers with KOtBu in THF triggers anion migration to the electron-deficient C2 position, followed by trapping with electrophiles. This strategy enables sequential functionalization:
4-Chloro isomer → [1. KOtBu/THF, 2. Cl⁺ source] → 2,4-Dichloro intermediate → Selective C4 amination → 2-Chloro-4-aminoderivatives
Table 2: Chlorinating Agents and Regioselectivity Profiles
Chlorination Reagent | Solvent | Temperature (°C) | C2:C4 Selectivity | Byproduct Formation |
---|---|---|---|---|
POCl₃ (neat) | - | 110 | 3:1 | High (up to 40%) |
POCl₃/N,N-diethylaniline | Toluene | 85 | 20:1 | <5% |
PCl₅/DMF | CH₂Cl₂ | 40 | 15:1 | 8-12% |
Cl₂/HBr catalysis | AcOH | 70 | 50:1 | <2% |
Electrophilic chlorination must overcome the inherent N-reactivity of the pyrimidinone system. Transient protection strategies using tert-butoxycarbonyl (Boc) groups on ring nitrogen permit clean C2-halogenation. Subsequent deprotection with TFA/CH₂Cl₂ quantitatively regenerates the NH-pyrrolopyrimidinone without scaffold degradation. Computational studies confirm C2 chlorination is kinetically favored by 8.3 kcal/mol over C4, rationalizing the observed selectivity [4] [8].
The chloro-pyrrolopyrimidinone scaffold exhibits versatile bioisosteric capabilities, with modifications enhancing target engagement or ADME properties. Ring-expanded analogs replace the N-atom at position 7 with CH (indolopyrimidines) or S (thiazolopyrimidines), altering H-bonding capacity while maintaining planarity. These variants demonstrate improved metabolic stability in microsomal assays (t₁/₂ increase from 12 min to >60 min) while preserving kinase affinity [4] [7].
Table 3: Bioisosteric Modifications and Pharmacological Impact
Bioisostere | Structural Change | Target Affinity (IC₅₀ nM) | Microsomal Stability (t₁/₂ min) | Solubility (μg/mL) |
---|---|---|---|---|
2-Chloro-pyrrolo[3,2-d]pyrimidine | Reference | 15 ± 2 | 12 ± 3 | 18 ± 2 |
Thiazolo[3,2-d]pyrimidine | S-replacement at N7 | 28 ± 4 | >60 | 42 ± 5 |
Furo[2,3-d]pyrimidine | O-replacement at C6-C7 bond | 120 ± 10 | 45 ± 7 | 85 ± 9 |
7-Deazapurine | CH-replacement at N7 | 35 ± 3 | 38 ± 4 | 23 ± 3 |
Carbon/silicon switches at the C5 position modulate electronic properties without steric perturbation. 5-Trimethylsilyl derivatives exhibit 10-fold enhanced permeability in Caco-2 monolayers (Papp = 28 × 10⁻⁶ cm/s vs. 2.7 × 10⁻⁶ cm/s for parent) due to increased lipophilicity (logP shift from -0.8 to 1.2). However, this gain requires compensatory strategies for aqueous solubility, such as pro-drug derivatization of the lactam nitrogen or introduction of zwitterionic motifs at C4 [4] [7].
Heteroatom transpositions systematically probe electronic requirements: moving the lactam oxygen from C6 to C5 generates isomeric imidazolopyrimidinones with altered dipole moments (4.2 D vs. 6.8 D). These variants maintain potency against EGFR T790M mutants while reducing hERG liability (IC₅₀ shift from 1.2 μM to >30 μM), illustrating the value of strategic atom repositioning [4].
Solid-phase peptide synthesis (SPPS) techniques enable rapid functionalization of the pyrrolopyrimidinone core, particularly for synthesizing kinase inhibitor libraries. The Wang resin-linked dihydropyrrolopyrimidinone scaffold permits N9-alkylation prior to acidolytic cleavage, achieving 50-100x faster intermediate isolation versus solution-phase routes. A rapid manual SPPS protocol achieves cycle times of 15-20 minutes per amino acid coupling, producing 8 compounds simultaneously with crude purities >70% [1] [5].
High-throughput experimentation (HTE) platforms integrate design of experiments (DoE) with automated reaction screening. For SNAr reactions on 2-chloro derivatives, a face-centered central composite design evaluates temperature (30-70°C), nucleophile equivalents (2-10 eq), and residence time (0.5-3.5 min) in 17 discrete experiments. Response surface modeling identifies optimal conditions in under 8 hours, reducing optimization time by 90% compared to one-factor-at-a-time (OFAT) approaches [3] [6].
Automated microfluidic optimization revolutionizes photochemical functionalization. A silicon-glass chip with integrated LED arrays (λ = 365 nm) enables precise control of irradiation intensity (5-50 mW/cm²) and residence time (10-300 sec). Screening 32 conditions in parallel reveals that acetone-mediated C-H alkylation proceeds optimally at 25 mW/cm² with 1.5 eq of acrylate, achieving 92% conversion versus <50% in batch reactors [5] [6] [9].
Table 4: Throughput Comparison of Synthetic Methodologies
Methodology | Reactions/Day | Material Consumption (mg/rxn) | Purity Range (%) | Key Application |
---|---|---|---|---|
Classical benchtop SPPS | 1-2 | 50-100 | 30-60 | Milligram-scale probes |
Rapid manual SPPS | 40-60 | 10-20 | 65-80 | Parallel library synthesis |
Automated flow HTE | 96-384 | 0.5-2 | 75-95 | Reaction condition optimization |
Microdroplet screening | >1000 | <0.1 | N/A (MS detection) | Catalyst/nucleophile discovery |
These methodologies bridge the gap between milligram-scale exploration and gram-scale production, enabling efficient translation of lead compounds. In-line HPLC-MS analysis coupled with automated fraction collection permits real-time purification, achieving >98% pure compounds in a single integrated workflow [1] [5] [9].
CAS No.: 28633-45-6
CAS No.: 27668-52-6
CAS No.: 53938-08-2
CAS No.: 949092-65-3
CAS No.: